

Mibefradil dihydrochloride hydrate dosage for cell culture experiments

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Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

Cat. No.: B15578209

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An detailed set of application notes and protocols for the use of **Mibefradil dihydrochloride hydrate** in cell culture experiments is provided below, intended for researchers, scientists, and drug development professionals.

Application Notes: Mibefradil Dihydrochloride Hydrate in Cell Culture

1. Introduction

Mibefradil is a calcium channel blocker with a higher selectivity for T-type (low-voltage-activated) calcium channels over L-type (high-voltage-activated) channels.[1][2] Originally developed as an antihypertensive agent, it has been repurposed for investigation as an anti-cancer drug due to its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[3][4] Its mechanism of action is complex, involving not only the blockade of T-type calcium channels but also the inhibition of Orai store-operated calcium channels, which are crucial for regulating cell growth and death.[3][5]

2. Mechanism of Action

Mibefradil exerts its effects on cells through several mechanisms:

- **T-type and L-type Calcium Channel Blockade:** Mibefradil demonstrates moderate selectivity for T-type Ca^{2+} channels over L-type channels.[6] This blockade disrupts calcium influx, a critical process for cell signaling, proliferation, and survival.[7]

- **Orai Channel Inhibition:** It is a potent, cell-surface blocker of Orai store-operated calcium channels (SOCE). This action is independent of its effect on T-type channels and contributes significantly to its anti-proliferative and pro-apoptotic effects.[3][5]
- **Induction of Apoptosis and Cell Cycle Arrest:** By modulating intracellular calcium signaling, Mibefradil can trigger programmed cell death (apoptosis) and halt the cell cycle, typically at the G1/S and G2/M phases.[3][8]
- **Modulation of Signaling Pathways:** Research indicates that Mibefradil can inhibit the AKT and ERK signaling pathways and target Aurora Kinase A (AURKA), further contributing to its anti-cancer effects.[7][8]
- **High-Concentration Effects:** At concentrations above 10 μM , Mibefradil can induce a rise in cytosolic calcium by activating Phospholipase C (PLC) and the IP3 receptor, leading to calcium release from intracellular stores.[9]

3. Data Presentation: Effective Concentrations and IC_{50} Values

The effective concentration of Mibefradil can vary significantly depending on the cell type, experimental conditions, and the specific biological endpoint being measured.

Target/Assay	Cell Line(s)	Parameter	Value	Reference(s)
Channel Blockade	HEK293 T-REx (expressing channels)	IC ₅₀ (Orai1)	52.6 µM	[3][5]
HEK293 T-REx (expressing channels)	IC ₅₀ (Orai2)	14.1 µM	[3][5]	
HEK293 T-REx (expressing channels)	IC ₅₀ (Orai3)	3.8 µM	[3][5]	
Various	IC ₅₀ (T-type Ca ²⁺ channels)	~0.1 - 2.7 µM	[6][10]	
Various	IC ₅₀ (L-type Ca ²⁺ channels)	~13 - 18.6 µM	[6][11]	
Growth Inhibition	Y79, WERI-Rb1 (Retinoblastoma)	IC ₅₀	0.6 - 1.5 µM	[12]
MCF7 (Breast Cancer)	IC ₅₀	0.6 - 1.5 µM	[12]	
Glioma C6	IC ₅₀	5 µM	[12]	
ONS-76, DAOY (Medulloblastoma)	Effective Conc.	1 - 10 µM	[13]	
Anti-Proliferation	EA.hy926 (Endothelial)	EC ₅₀	5.9 µM	[3]
HAEC (Endothelial)	EC ₅₀	14.2 µM	[3]	
HK-2 (Kidney)	EC ₅₀	28.2 µM	[3]	
Other	Caco-2 (Intestinal Cancer)	IC ₅₀ (P-gp inhibition)	1.6 µM	[14]

Human Liver Microsomes	IC ₅₀ (CYP3A inhibition)	0.8 µM	[14]
Aortic Endothelial Cells	IC ₅₀ (Cytoprotection)	2 µM	[15]

Table 1: Summary of **Mibefradil Dihydrochloride Hydrate** IC₅₀ and effective concentrations in various in vitro models.

Experimental Protocols

Protocol 1: Preparation of Mibefradil Stock Solution

This protocol describes the preparation of a concentrated stock solution of **Mibefradil dihydrochloride hydrate**, which can be diluted to working concentrations for cell culture experiments.

Materials:

- **Mibefradil dihydrochloride hydrate** (powder form)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile, filtered pipette tips

Procedure:

- **Determine Molecular Weight:** Use the batch-specific molecular weight provided by the manufacturer. The anhydrous molecular weight is 568.55 g/mol .[\[16\]](#)
- **Weighing:** Carefully weigh the desired amount of Mibefradil powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or a balance enclosure.
- **Solubilization:** Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM). For example, to make a 10 mM stock solution from 1 mg of Mibefradil (MW=568.56), add 175.9 µL of DMSO.[\[17\]](#)

- **Dissolution:** Vortex or gently warm the solution (e.g., in a 37°C water bath) until the powder is completely dissolved.
- **Sterilization:** While not always necessary if using sterile DMSO and aseptic techniques, the solution can be sterilized by passing it through a 0.22 µm syringe filter if required.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[\[16\]](#)
Prepared solutions are reportedly stable for up to one month.[\[16\]](#)

Protocol 2: Cell Viability Assay (WST-1 or AlamarBlue)

This protocol outlines a method to assess the effect of Mibefradil on cell viability and proliferation.

Materials:

- Cells of interest, cultured in appropriate medium
- 96-well clear-bottom cell culture plates
- Mibefradil stock solution (from Protocol 1)
- Complete cell culture medium
- WST-1 or AlamarBlue (resazurin) reagent
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or until cells are well-attached and in the exponential growth phase).
- **Drug Preparation:** Prepare serial dilutions of Mibefradil in complete cell culture medium at 2x the final desired concentrations.

- **Cell Treatment:** Carefully remove the medium from the wells and add 100 μ L of the Mibefradil dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest Mibefradil concentration) and untreated control wells.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).^[13]
- **Reagent Addition:** Add 10 μ L of WST-1 or AlamarBlue reagent to each well.
- **Final Incubation:** Incubate the plate for 1-4 hours at 37°C, protected from light. The exact time depends on the cell type and metabolic rate.
- **Measurement:** Measure the absorbance (WST-1, ~450 nm) or fluorescence (AlamarBlue, Ex/Em ~560/590 nm) using a microplate reader.
- **Data Analysis:** Subtract the background reading (wells with medium and reagent only). Normalize the results to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of Mibefradil on cell cycle distribution.

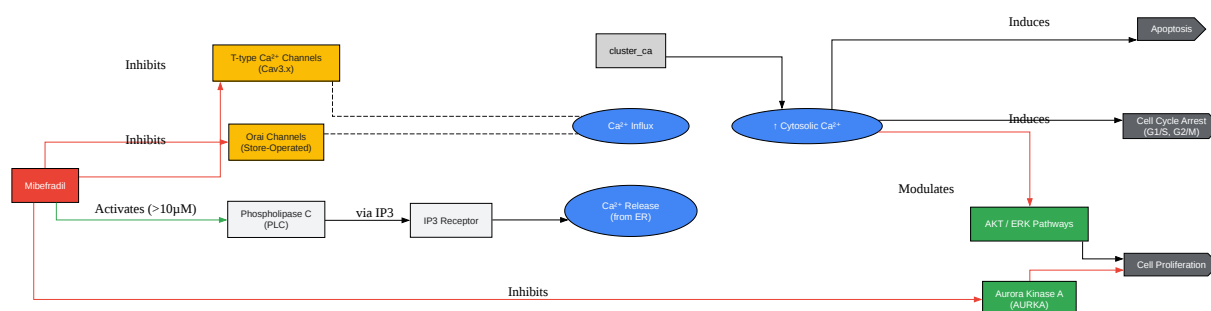
Materials:

- Cells cultured in 6-well plates
- Mibefradil stock solution
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% ethanol (ice-cold)
- Propidium Iodide (PI)/RNase Staining Buffer
- Flow cytometer

Procedure:

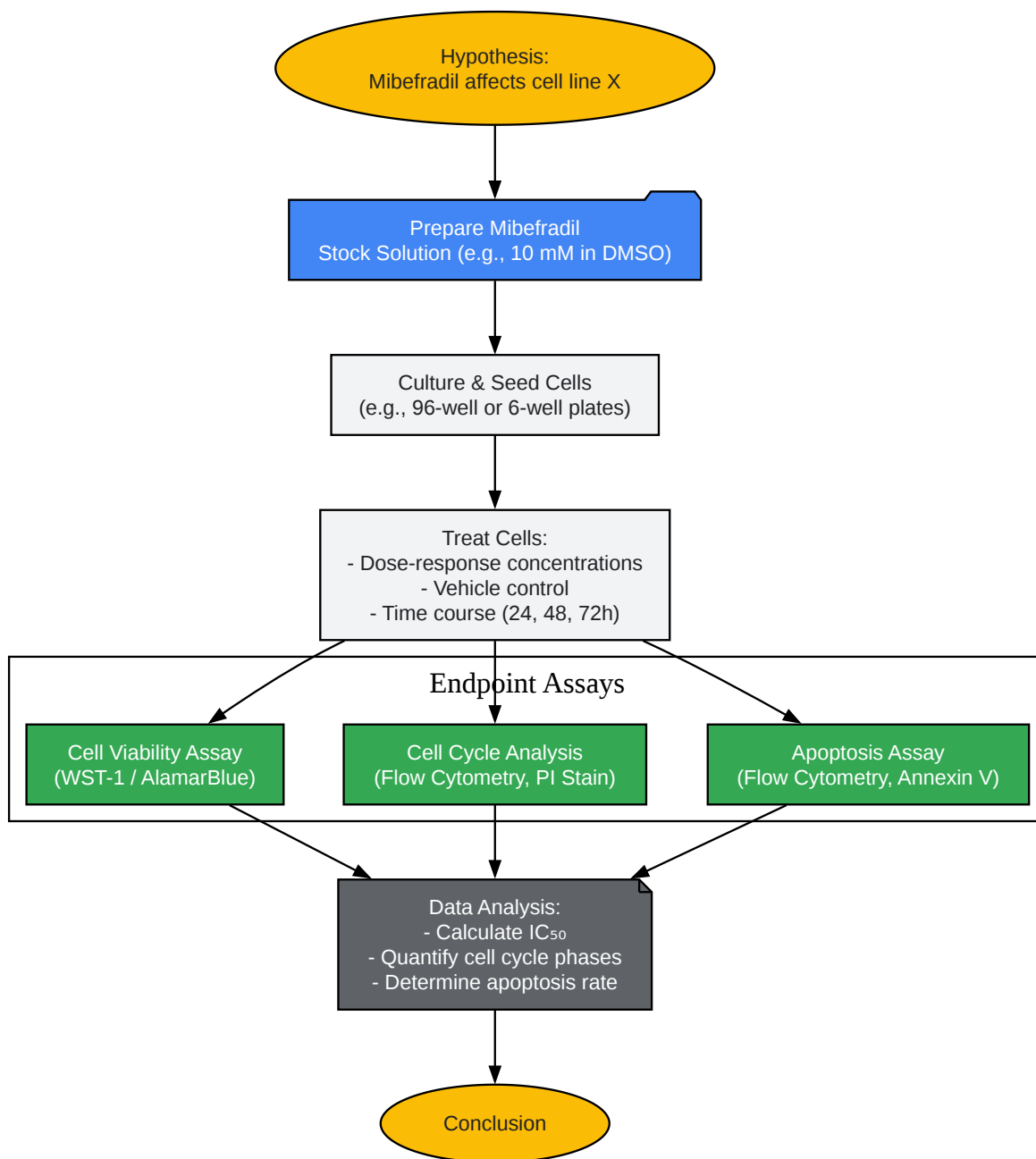
- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of Mibefradil and a vehicle control for a specified time (e.g., 24 or 48 hours).
- **Cell Harvesting:** Collect both floating and attached cells. For attached cells, wash with PBS, detach using Trypsin-EDTA, and combine with the supernatant containing floating cells.
- **Washing:** Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
- **Fixation:** Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
- **Staining:** Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
- **Incubation:** Incubate for 15-30 minutes at room temperature in the dark.
- **Flow Cytometry:** Analyze the samples on a flow cytometer. Use the PI signal to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations



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Caption: Mibefradil's multifaceted signaling pathway.



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Caption: General workflow for in vitro Mibefradil studies.

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